1-Pentanone, 4-methyl-1,3-diphenyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85267-90-9 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-methyl-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C18H20O/c1-14(2)17(15-9-5-3-6-10-15)13-18(19)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI Key |
NYNGDRGORIDBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of 1 Pentanone, 4 Methyl 1,3 Diphenyl
Systematic IUPAC Naming of the Chemical Compound
The systematic naming of organic compounds follows a set of rules established by IUPAC to provide a unique and unambiguous name for every chemical structure. nih.govlibretexts.orgquora.comacs.org For 1-Pentanone, 4-methyl-1,3-diphenyl-, the naming process involves identifying the principal functional group, the parent chain, and the substituents.
The principal functional group in this molecule is the ketone, indicated by the "-one" suffix. The parent chain is the longest continuous carbon chain containing the ketone group, which is a five-carbon chain, hence "pentan-". The ketone carbonyl group is at position 1. The substituents on this pentanone backbone are a methyl group at position 4 and two phenyl groups at positions 1 and 3.
Therefore, the systematic IUPAC name for this compound is 4-methyl-1,3-diphenylpentan-1-one .
| Component | Reason |
| pentan- | Longest continuous carbon chain with five carbon atoms. |
| -1-one | Ketone functional group at the first carbon of the parent chain. |
| 4-methyl- | A methyl group (CH₃) is attached to the fourth carbon of the pentanone chain. |
| 1,3-diphenyl- | Two phenyl groups (C₆H₅) are attached to the first and third carbons of the pentanone chain. |
Analysis of Stereoisomeric Forms and Chiral Properties
The presence of chiral centers in a molecule leads to the existence of stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. libretexts.org A chiral center is typically a carbon atom bonded to four different groups.
In the structure of 4-methyl-1,3-diphenylpentan-1-one, there are two such chiral centers:
Carbon-3: This carbon is bonded to a hydrogen atom, a phenyl group, a -CH(CH₃)₂ group, and the -CH₂C(=O)Ph group.
Carbon-4: This carbon is bonded to a hydrogen atom, a methyl group, an isopropyl group, and the -CH(Ph)CH₂C(=O)Ph group.
With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. quora.com In this case, with n=2, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationships between these stereoisomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). nih.govnj.gov
The four possible stereoisomers are:
(3R, 4R)-4-methyl-1,3-diphenylpentan-1-one
(3S, 4S)-4-methyl-1,3-diphenylpentan-1-one
(3R, 4S)-4-methyl-1,3-diphenylpentan-1-one
(3S, 4R)-4-methyl-1,3-diphenylpentan-1-one
The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between any other pairing, for example (3R, 4R) and (3R, 4S), is diastereomeric.
Conformational Landscape and Energetic Analysis of 1-Pentanone, 4-methyl-1,3-diphenyl-
It is expected that the lowest energy conformations will be staggered, where the substituents on adjacent carbons are as far apart as possible. Specifically, an anti-periplanar arrangement of the largest groups around the C3-C4 bond would be favored to minimize steric repulsion. The relative energies of the different diastereomers will also be influenced by their conformational preferences, as some diastereomers may be able to adopt lower-energy conformations more readily than others.
Synthetic Methodologies and Strategic Approaches to 1 Pentanone, 4 Methyl 1,3 Diphenyl
Retrosynthetic Analysis for the Chemical Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.comresearchgate.netyoutube.com For 1-Pentanone, 4-methyl-1,3-diphenyl-, several logical disconnections can be proposed to devise potential synthetic routes.
The primary disconnections for the target molecule are:
C1-C2 Bond (Acyl-Aryl Bond): This disconnection points towards a Friedel-Crafts acylation reaction. The synthons generated are a benzoyl cation and a 4-methyl-3-phenyl-butyl anion. The corresponding synthetic equivalents would be a benzoyl derivative (like benzoyl chloride) and a suitable organometallic reagent of 1-phenyl-2-methylpropane. amazonaws.com
C3-C4 Bond: Breaking the bond between the phenyl-substituted carbon and the isopropyl-substituted carbon suggests a conjugate addition (Michael reaction). This leads to an α,β-unsaturated ketone precursor, 1,3-diphenyl-2-propen-1-one (chalcone), and an isopropyl nucleophile. nsf.gov
C2-C3 Bond: This disconnection suggests an enolate alkylation pathway. The synthons would be a 1-phenyl-propan-1-one enolate and a 1-phenyl-2-methyl-propyl electrophile.

Figure 1: Key retrosynthetic disconnections for 1-Pentanone, 4-methyl-1,3-diphenyl-.
These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.
Direct Synthesis Routes
Direct synthesis routes aim to construct the target molecule in a minimal number of steps from readily available starting materials.
Alkylation Reactions for Carbon-Carbon Bond Formation
Alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction. In the context of 1-Pentanone, 4-methyl-1,3-diphenyl-, a plausible strategy involves the alkylation of a pre-formed enolate.
One potential route is the alkylation of the enolate of 1,3-diphenyl-propan-1-one with an isopropyl halide. The regioselectivity of enolate formation would be a critical factor to control in this approach. Another strategy, known as the SAMP/RAMP hydrazone method, allows for the asymmetric alkylation of ketones and aldehydes, which could be adapted for this synthesis to control stereochemistry. orgsyn.orgresearchgate.net
| Reactants | Reagents | Product | Description |
| 1,3-Diphenyl-propan-1-one, Isopropyl bromide | 1. Lithium diisopropylamide (LDA) 2. Isopropyl bromide | 1-Pentanone, 4-methyl-1,3-diphenyl- | The strong, sterically hindered base LDA deprotonates the ketone to form the enolate, which then acts as a nucleophile, attacking the isopropyl bromide in an SN2 reaction. |
| 1-Phenyl-2-methyl-propan-1-one, Benzyl (B1604629) bromide | 1. LDA 2. Benzyl bromide | 1-Pentanone, 4-methyl-1,3-diphenyl- | Alkylation of the enolate of 1-phenyl-2-methyl-propan-1-one with benzyl bromide would form the carbon skeleton. |
Acylation Strategies, including Friedel-Crafts Variants
Acylation reactions, particularly the Friedel-Crafts acylation, are a direct method for forming aryl ketones. acs.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a strong Lewis acid catalyst. tandfonline.com
A direct Friedel-Crafts acylation for this synthesis would involve the reaction of benzene (B151609) with 4-methyl-3-phenylpentanoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃). While direct, the synthesis of the required acyl chloride precursor can be a multi-step process itself.
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
| Benzene | 4-Methyl-3-phenylpentanoyl chloride | AlCl₃ | 1-Pentanone, 4-methyl-1,3-diphenyl- |
Alternative acylation methods include the reaction of organometallic compounds with acyl halides. For instance, an organocadmium or organocuprate reagent derived from 1-phenyl-2-methylpropane could be acylated with benzoyl chloride. Iron-catalyzed arylation of aroyl cyanides also presents a modern alternative for synthesizing diaryl ketones. nih.gov
Carbonyl Coupling Reactions (e.g., Grignard-type Additions, Aldol-type Condensations)
Carbonyl coupling reactions are powerful tools for C-C bond formation. Grignard reactions and aldol-type condensations are classic examples. byjus.commasterorganicchemistry.commagritek.com
Grignard-type Additions: Grignard reagents are potent nucleophiles that react with a wide range of electrophiles, including carbonyl compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com A highly effective strategy for synthesizing the target molecule is the 1,4-conjugate addition (Michael addition) of a Grignard reagent to an α,β-unsaturated ketone.
The reaction of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with 1,3-diphenyl-2-propen-1-one (chalcone), often in the presence of a copper catalyst to favor 1,4-addition, would yield 1-Pentanone, 4-methyl-1,3-diphenyl-.
| α,β-Unsaturated Ketone | Grignard Reagent | Additive | Product |
| 1,3-Diphenyl-2-propen-1-one (Chalcone) | Isopropylmagnesium bromide | Copper(I) iodide (CuI) | 1-Pentanone, 4-methyl-1,3-diphenyl- |
Aldol-type Condensations: The aldol (B89426) condensation is a cornerstone of C-C bond formation, typically resulting in a β-hydroxy carbonyl compound which may dehydrate to an α,β-unsaturated carbonyl. masterorganicchemistry.commagritek.com While a direct aldol condensation to form the target is not straightforward, the principles of enolate chemistry are central. A key related reaction is the Michael addition, which involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). rsc.orglew.roresearchgate.netcore.ac.uk
A prominent route involves the Michael addition of a soft nucleophile, such as a Gilman reagent (a lithium diorganocuprate), to an α,β-unsaturated ketone. For instance, lithium di(isopropyl)cuprate could be added to chalcone (B49325).
| Michael Acceptor | Michael Donor (Reagent) | Product |
| 1,3-Diphenyl-2-propen-1-one (Chalcone) | Lithium di(isopropyl)cuprate | 1-Pentanone, 4-methyl-1,3-diphenyl- |
Multi-Step Synthesis Pathways from Simpler Precursors
Multi-step syntheses allow for the construction of complex molecules from simple, readily available starting materials by sequencing various chemical reactions. rsc.orgscribd.comwalisongo.ac.idyoutube.com
Pathway 1: Based on Aldol Condensation and Conjugate Addition
This is one of the most logical and common approaches for this type of 1,5-dicarbonyl-related structure.
Step 1: Aldol Condensation. Benzaldehyde (B42025) is reacted with acetophenone (B1666503) in the presence of a base (like NaOH or KOH) to form 1,3-diphenyl-2-propen-1-one (chalcone). nih.govscribd.com
Step 2: Conjugate Addition. The resulting chalcone is then subjected to a Michael addition with an isopropyl nucleophile. Using a Gilman reagent, such as lithium di(isopropyl)cuprate, ensures a 1,4-addition to the conjugated system, yielding the final product, 1-Pentanone, 4-methyl-1,3-diphenyl-.

Scheme 1: Multi-step synthesis via chalcone intermediate.
Pathway 2: Based on Friedel-Crafts Acylation
Step 1: Grignard Reaction. Isobutyraldehyde (B47883) reacts with phenylmagnesium bromide to produce 1-phenyl-2-methyl-propan-1-ol.
Step 2: Oxidation. The secondary alcohol is oxidized to the corresponding ketone, 1-phenyl-2-methyl-propan-1-one, using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
Step 3: Aldol Condensation. The ketone from step 2 undergoes a directed aldol condensation with benzaldehyde to form 4-methyl-1,3-diphenyl-2-penten-1-one.
Step 4: Reduction. The carbon-carbon double bond of the enone is selectively reduced via catalytic hydrogenation (e.g., using H₂ and a Pd/C catalyst) to afford the final saturated ketone.
Catalytic Systems in the Synthesis of 1-Pentanone, 4-methyl-1,3-diphenyl-
Catalytic systems are crucial in modern organic synthesis for improving reaction efficiency, selectivity, and sustainability. Various catalytic systems can be employed in the synthesis of the target molecule.
Lewis Acid Catalysis: In Friedel-Crafts acylations, traditional Lewis acids like AlCl₃ and FeCl₃ are used in stoichiometric amounts. However, modern, more environmentally benign solid acid catalysts, such as Al₂O₃-ZrO₂/S₂O₈²⁻, have been developed to facilitate these reactions with higher efficiency and easier recovery. tandfonline.com
Palladium and Nickel Catalysis: Transition metals like palladium and nickel are versatile catalysts for a wide range of cross-coupling reactions. Palladium catalysts are used in Suzuki, Heck, and carbonylative coupling reactions to form C-C bonds. acs.orgrsc.orgacs.org For instance, a palladium-catalyzed carbonylative cross-coupling of an aryl halide, a carbon monoxide source, and an organoboron reagent could be envisioned. Nickel catalysts are effective for reductive couplings and hydroacylation reactions.
Base and Acid Catalysis: Aldol condensations are typically catalyzed by bases (e.g., NaOH, KOH) or acids. magritek.com These catalysts facilitate the formation of the enolate nucleophile or the activation of the carbonyl electrophile, respectively.
Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for various transformations, including asymmetric Michael additions. Chiral secondary amines (like proline derivatives) or thiourea-based catalysts can catalyze the conjugate addition of ketones to enones with high enantioselectivity. rsc.orgresearchgate.net
The choice of catalyst is critical and depends on the specific reaction, desired selectivity, and substrate compatibility.
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation, providing a metal-free alternative for the synthesis of chiral molecules. The synthesis of 1-Pentanone, 4-methyl-1,3-diphenyl- can be envisioned through the organocatalytic Michael addition of an isopropyl nucleophile to chalcone. Chiral amines and thiourea (B124793) derivatives are prominent catalysts for such transformations.
Detailed research findings indicate that bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base moiety, are particularly effective. For instance, thiourea-based catalysts derived from cinchona alkaloids or chiral diamines can activate both the enone and the nucleophile. nih.govmdpi.com In a typical reaction, the amine moiety of the catalyst reacts with a carbonyl compound, such as isobutyraldehyde, to form a reactive enamine intermediate. Simultaneously, the thiourea moiety activates the chalcone through hydrogen bonding, facilitating the nucleophilic attack.
An asymmetric organocatalytic domino oxa-Michael/1,6-addition reaction has been developed using a bifunctional thiourea organocatalyst, affording products in high yields and excellent stereoselectivities. nih.gov While this specific example does not produce the target compound, it demonstrates the potential of the methodology. The reaction of isobutyraldehyde with maleimides, catalyzed by a thiourea derivative of (R,R)-1,2-diphenylethylenediamine, proceeds with high yield and enantioselectivity, showcasing the utility of this approach for the addition of an isopropyl equivalent. mdpi.com
Table 1: Organocatalytic Synthesis of 1-Pentanone, 4-methyl-1,3-diphenyl- Analogues
| Catalyst | Nucleophile | Electrophile | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Thiourea-derived from (R,R)-1,2-diphenylethylenediamine | Isobutyraldehyde | N-Phenylmaleimide | Water | ≥97 | 99 |
| Bifunctional thiourea | ortho-Hydroxyphenyl-substituted p-quinone methide | Isatin-derived enoate | Not Specified | up to 98 | >99 |
| Cinchona alkaloid-derived thiourea | Ethyl α-cyanoacetate | Chalcones | Not Specified | 80-92 | 83-95 |
Note: This table presents data from analogous reactions to illustrate the potential of organocatalytic methods for the synthesis of the target compound.
Metal-Catalyzed Synthetic Approaches
Metal-catalyzed reactions, particularly those employing copper, offer a robust and highly efficient method for the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. The synthesis of 1-Pentanone, 4-methyl-1,3-diphenyl- can be readily achieved via the copper-catalyzed 1,4-addition of isopropylmagnesium bromide to chalcone.
The use of copper salts, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), is crucial to direct the Grignard reagent to attack the β-carbon of the enone (1,4-addition) rather than the carbonyl carbon (1,2-addition). mdpi.com Research has shown that a wide variety of Grignard reagents can be successfully added to enones in the presence of a catalytic amount of a copper salt. rsc.org
Recent advancements have led to the development of highly enantioselective copper-catalyzed conjugate additions using chiral ligands. rsc.orgnih.gov For instance, the use of chiral ferrocenyl diphosphine ligands in conjunction with a copper(I) source can afford chiral products with high enantiomeric excess. While a specific example for the addition of an isopropyl group to chalcone using these chiral systems is not detailed in the provided search results, the general applicability of this method is well-established.
A noteworthy development is the execution of copper-catalyzed conjugate additions in aqueous micellar environments. nih.govorganic-chemistry.org This "in-water" approach avoids the need for strictly anhydrous organic solvents, making the process more environmentally benign. These reactions can utilize in situ-generated organocopper reagents from alkyl halides, zinc powder, and a copper catalyst. nih.govorganic-chemistry.org
Table 2: Metal-Catalyzed Synthesis of 1-Pentanone, 4-methyl-1,3-diphenyl- Analogues
| Metal Catalyst | Ligand | Nucleophile | Electrophile | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Cu(I)/Au(III) | None (Micellar) | Isopropyl Iodide/Zn | Cyclohexenone | Water | High |
| Cu(I) Halide | Chiral Ferrocenyl Diphosphine | Alkylmagnesium Bromides | Cyclic Enones | Organic | High (up to 96% ee) |
| CuCN | None | Arylmagnesium Bromides | Thiochromones | THF | 70-90 |
Note: This table presents data from analogous reactions to illustrate the potential of metal-catalyzed methods for the synthesis of the target compound.
Reaction Mechanisms and Kinetic Studies of 1 Pentanone, 4 Methyl 1,3 Diphenyl and Its Derivatives
Fundamental Reaction Pathways Involving the Ketone Moiety
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group in 1-Pentanone, 4-methyl-1,3-diphenyl- would be susceptible to nucleophilic attack. The electrophilic carbon atom of the carbonyl can react with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines. The steric hindrance caused by the bulky phenyl and isobutyl groups would likely play a significant role in the stereochemical outcome of such additions.
α-Substitution Reactions via Enolization and Carbanion Intermediates
The presence of protons on the carbon atoms alpha to the carbonyl group (C2 and C4) allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. These intermediates are nucleophilic and can undergo a variety of substitution reactions. Halogenation, alkylation, and acylation are common examples of α-substitution reactions. The regioselectivity of these reactions would be influenced by the relative acidity of the α-protons and the stability of the resulting enolate.
Rearrangement Reactions (e.g., 1,3-Vinyl Migrations)
Rearrangement reactions, such as 1,3-vinyl migrations, have been observed in related diphenyl-substituted systems. These reactions are often photochemically or thermally induced and proceed through complex mechanistic pathways involving diradical or zwitterionic intermediates. The specific substitution pattern of 1-Pentanone, 4-methyl-1,3-diphenyl- would influence the feasibility and outcome of such rearrangements.
Elucidation of Mechanistic Intermediates and Transition State Structures
Detailed studies on the mechanistic intermediates and transition state structures for reactions involving 1-Pentanone, 4-methyl-1,3-diphenyl- are not documented in the available literature. Computational chemistry could be employed to model these species and provide insights into the reaction pathways. Spectroscopic techniques, such as time-resolved spectroscopy, could potentially be used to detect and characterize transient intermediates.
Kinetic Investigations and Determination of Rate-Limiting Steps
No kinetic data for reactions of 1-Pentanone, 4-methyl-1,3-diphenyl- have been reported. Kinetic studies would be essential to determine the rate laws and identify the rate-limiting steps for its various transformations. This information is crucial for understanding the reaction mechanisms and for optimizing reaction conditions.
Derivatization and Functionalization Strategies for 1 Pentanone, 4 Methyl 1,3 Diphenyl
Synthesis of Substituted Derivatives via Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. imperial.ac.uk For 1-Pentanone, 4-methyl-1,3-diphenyl-, the carbonyl group is a primary site for such modifications.
The carbonyl group in ketones can undergo a wide range of reactions. ox.ac.uk A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can then be converted into other functional groups. For instance, it can be transformed into a good leaving group, like a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. ub.eduvanderbilt.edu These sulfonates are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. ub.eduvanderbilt.edu
Another important set of reactions involves the α-carbon to the carbonyl group. The presence of the carbonyl group makes the α-protons acidic and susceptible to deprotonation by a suitable base, forming an enolate. This enolate can then react with various electrophiles, enabling the introduction of alkyl, acyl, or other groups at the α-position.
Table 1: Examples of Functional Group Interconversions
| Starting Material | Reagent(s) | Product Functional Group |
|---|---|---|
| Ketone | 1. NaBH₄2. TsCl, pyridine | Tosylate |
| Ketone | LDA, then R-X | α-Alkylated Ketone |
| Alcohol | PBr₃ | Alkyl Bromide |
Introduction of Heteroatoms into the Molecular Framework
The incorporation of heteroatoms, such as nitrogen, oxygen, or sulfur, into the structure of 1-Pentanone, 4-methyl-1,3-diphenyl- can significantly alter its chemical and biological properties.
Nitrogen can be introduced through various synthetic routes. For example, reductive amination of the ketone can produce the corresponding amine. This reaction involves the initial formation of an imine or enamine, which is then reduced in situ. Alternatively, the ketone can be converted to an oxime by reaction with hydroxylamine. The oxime can then be reduced to a primary amine. These amines can be further functionalized, for instance, by acylation or alkylation. Research has shown that introducing a tertiary amine basic side chain to related 1,3-diphenyl-3-(phenylthio)propan-1-ones can enhance their cytotoxic effects on breast cancer cells. nih.gov
Sulfur can be introduced, for example, by reacting the enolate of the ketone with a sulfur electrophile. For instance, reaction with diphenyl disulfide would yield an α-phenylthio derivative. The synthesis of β-aryl-β-mercapto ketones has been explored for their potential as cytotoxic agents. nih.gov Additionally, 1,4-dithiins can be synthesized from pentathiepins by reaction with triphenylphosphine (B44618) and alkynes. nih.gov
Table 2: Methods for Heteroatom Introduction
| Heteroatom | Method | Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Nitrogen | Reductive Amination | NH₃, H₂, Catalyst | Amine |
| Nitrogen | Oxime Formation and Reduction | 1. H₂NOH2. LiAlH₄ | Amine |
| Sulfur | Thiolation of Enolate | PhSSPh | α-Phenylthio Ketone |
Preparation of Advanced Precursors for Complex Chemical Structures
1-Pentanone, 4-methyl-1,3-diphenyl- can serve as a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds. The strategic placement of functional groups in its derivatives allows for intramolecular reactions to form cyclic structures.
For instance, a derivative containing a nucleophilic group at one end and an electrophilic group at the other can undergo cyclization to form a new ring. The reaction of 1,5-diaryl-2-propen-1-ones (chalcones) with various reagents is a well-established method for synthesizing a variety of heterocyclic compounds. nih.gov For example, the reaction of 1,5-diphenyl-1,4-pentadien-3-one with monosubstituted hydrazines can lead to the formation of 4,5,6,7-tetrahydroindazole derivatives. researchgate.net Similarly, the reaction of related enynones with hydrazines can yield pyrazole (B372694) derivatives. researchgate.net
Furthermore, the functional groups on the phenyl rings can be modified to introduce reactive sites for cross-coupling reactions, such as the Suzuki or Heck reactions. thermofisher.com This allows for the connection of the 1-pentanone scaffold to other molecular fragments, building up more elaborate and complex chemical architectures. The synthesis of flavone (B191248) derivatives, for example, often involves the cyclization of substituted chalcones. researchgate.net
Table 3: Examples of Complex Structures from 1-Pentanone Derivatives
| Derivative Type | Reaction Type | Resulting Structure |
|---|---|---|
| Chalcone (B49325) Derivative | Condensation with Hydrazine | Tetrahydroindazole |
| Chalcone Derivative | Oxidative Cyclization | Flavone |
| Aryl Halide Derivative | Suzuki Coupling | Biaryl Compound |
Asymmetric Synthesis of Chiral 1 Pentanone, 4 Methyl 1,3 Diphenyl and Analogues
Application of Chiral Auxiliaries in Stereoselective Transformations
The use of chiral auxiliaries is a well-established strategy for achieving stereocontrol in chemical reactions. numberanalytics.com In this approach, a chiral molecule (the auxiliary) is temporarily and covalently attached to a prochiral substrate. scielo.org.mx This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled. numberanalytics.comsigmaaldrich.com This method has been successfully applied to a wide range of asymmetric transformations, including aldol (B89426) reactions, alkylations, and conjugate additions, which are relevant for the synthesis of chiral ketones. numberanalytics.comresearchgate.net
A prominent class of chiral auxiliaries is the oxazolidinones, such as those derived from amino acids like phenylalanine. orgsyn.org N-acyl oxazolidinones, for instance, can undergo highly diastereoselective alkylations and other transformations. orgsyn.org For the synthesis of a 1,3-disubstituted ketone like 1-Pentanone, 4-methyl-1,3-diphenyl-, a conjugate addition reaction is a key step. Chiral auxiliaries can be attached to either the Michael acceptor or the nucleophile to control the formation of the new stereocenters.
Another effective class of auxiliaries is based on sulfur-containing compounds, such as thiazolidinethiones and oxazolidinethiones derived from amino acids. scielo.org.mx These have demonstrated high efficiency and diastereoselectivity in reactions like acetate (B1210297) aldol additions. scielo.org.mx For example, an indene-based thiazolidinethione has been shown to be highly effective in aldol reactions, providing products with excellent yield and high diastereoselectivity. scielo.org.mx
The choice of auxiliary and reaction conditions can significantly influence the stereochemical outcome. The table below summarizes the application of different chiral auxiliaries in stereoselective transformations relevant to the synthesis of chiral carbonyl compounds.
| Chiral Auxiliary Class | Example Auxiliary | Reaction Type | Diastereoselectivity | Reference |
| Oxazolidinones | (S)-4-(Phenylmethyl)-2-oxazolidinone | Aldol Addition, Alkylation | High | orgsyn.org |
| Ephedrine Derivatives | (1S,2S)-(+)-Pseudoephedrine | Conjugate Addition-Alkylation | High | nih.gov |
| Sulfur-based Auxiliaries | Indene-based Thiazolidinethione | Aldol Reaction | Excellent | scielo.org.mx |
| Oxadiazinones | N4-substituted Oxadiazinones | Conjugate Addition | Moderate to High | illinoisstate.edu |
Enantioselective Catalysis (e.g., Chiral Organocatalysis, Asymmetric Metal Catalysis)
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. This field is broadly divided into asymmetric metal catalysis and chiral organocatalysis. umb.edu
Chiral Organocatalysis Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. umb.edu For the synthesis of chiral ketones, proline and its derivatives are classic organocatalysts, often used in asymmetric aldol and Michael addition reactions. youtube.com These catalysts typically operate by forming chiral enamines or iminium ions as key intermediates. youtube.com For instance, imidazolidin-4-one (B167674) catalysts have been developed and immobilized on solid supports, demonstrating high efficiency and recyclability in reactions like Friedel-Crafts alkylations and Diels-Alder cycloadditions. kfupm.edu.sa Confined organocatalysts, such as imidodiphosphorimidates (IDPi), have shown remarkable success in the highly enantioselective cyanosilylation of various ketones. nih.gov
Asymmetric Metal Catalysis This approach uses a complex of a metal and a chiral ligand to catalyze stereoselective transformations. acs.org Asymmetric conjugate addition is a powerful tool for creating carbon-carbon bonds and has been extensively developed using various metal systems. libretexts.org
Copper Catalysis: Chiral copper complexes are widely used for the conjugate addition of organometallic reagents to α,β-unsaturated ketones (enones). ntu.edu.sg Phosphoramidite ligands, in particular, have proven highly effective in copper-catalyzed 1,4-additions of dialkylzinc reagents to cyclic enones, achieving excellent enantioselectivities. rug.nl
Rhodium Catalysis: Chiral rhodium complexes, often with ligands like (S)-BINAP, are successful in catalyzing the conjugate addition of organoboron reagents (e.g., arylboronic acids) to both cyclic and acyclic enones. libretexts.org Recently, chiral metalla-triangles have been constructed and used as supramolecular catalysts, enhancing both activity and stereoselectivity in the conjugate addition of styrylboronic acids to enones, producing chiral γ,δ-unsaturated ketones with high yields and enantioselectivities. nih.govacs.org
The following table presents selected examples of enantioselective catalytic systems used in the synthesis of chiral ketones.
| Catalyst Type | Metal/Organocatalyst | Chiral Ligand/Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Metal Catalysis | Copper | Phosphoramidite | Conjugate Addition | Cyclic Enones | Up to 98% | libretexts.orgrug.nl |
| Metal Catalysis | Rhodium | (S)-BINAP | Conjugate Addition | α,β-Unsaturated Ketones | High | libretexts.org |
| Metal Catalysis | Rhodium | Chiral Metalla-triangle | Conjugate Addition | α,β-Enones | 87-96% | nih.govacs.org |
| Organocatalysis | - | Proline | Aldol Reaction | Ketones | Up to >99% | nih.gov |
| Organocatalysis | - | Imidazolidin-4-one | Friedel-Crafts Alkylation | Indoles | Excellent | kfupm.edu.sa |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis involves reactions on a chiral, non-racemic substrate where the existing stereocenter(s) direct the formation of new stereocenters. acs.org This strategy is fundamental to building complex molecules with multiple stereogenic centers in a controlled manner. For a molecule like 1-Pentanone, 4-methyl-1,3-diphenyl-, which has two stereocenters, a diastereoselective conjugate addition would be a highly effective synthetic route.
The conjugate addition of a nucleophile to a chiral α,β-unsaturated acceptor is a common method. nih.gov The stereochemical outcome is influenced by factors such as the geometry of the enolate intermediate, the counterion, and steric effects. acs.org For example, the conjugate addition of lithiated N-p-tosyl S-phenyl-2-enyl sulfoximine (B86345) to acyclic enones proceeds with high diastereoselectivity. rsc.org
Cascade reactions, which involve multiple bond-forming events in a single operation, can rapidly generate molecular complexity. A cascade involving a double Michael addition of curcumins to arylidenemalonates has been shown to produce highly substituted cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org A plausible mechanism for such a reaction involves an initial Michael addition to form an enolate, which then undergoes an intramolecular Michael addition in a diastereoselective fashion. beilstein-journals.org
A potential diastereoselective synthesis of 1-Pentanone, 4-methyl-1,3-diphenyl- could involve the conjugate addition of an isobutyl nucleophile (e.g., isobutylmagnesium bromide or an organocuprate) to a chiral α,β-unsaturated ketone precursor containing one of the phenyl groups and a chiral auxiliary to direct the addition. Alternatively, a chiral enolate could react with a phenyl-containing electrophile.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Diastereoselectivity (dr) | Reference |
| Conjugate Addition | Lithiated allylic sulfoximine | Acyclic enones | - | Highly diastereoselective | rsc.org |
| Tandem Conjugate Addition-Alkylation | α,β-unsaturated amide with chiral auxiliary | Organocuprate & Alkyl Halide | - | High | nih.gov |
| Cascade Double Michael Addition | Curcumins | Arylidenemalonates | KOH/TBAB | Complete in most cases | beilstein-journals.org |
| Conjugate Addition | (R)-binap–Rh boron | Cyclohexenone | Rh-catalyst | >98:2 | nih.gov |
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org
Chemical Kinetic Resolution One of the first examples of kinetic resolution of racemic ketones was achieved using the chiral reducing agent K-glucoride. koreascience.kr This reagent demonstrated the ability to distinguish between the enantiomeric forms of ketones like 2-norbornanone, providing the unreacted ketone in an optically active form. koreascience.kr
Enzymatic and Organocatalytic Kinetic Resolution Enzymes, particularly ketoreductases (KREDs), are highly efficient for the kinetic resolution of racemic ketones via asymmetric reduction. nih.gov This biocatalytic approach is considered environmentally friendly. nih.gov To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution (DKR) has been developed. In DKR, the slow-reacting enantiomer is rapidly racemized in situ, allowing for a theoretical yield of up to 100% of a single product diastereomer. nih.gov
Organocatalysis has also been applied to the kinetic resolution of ketones. For example, a series of α-functionalized ketones were resolved through an asymmetric catalytic cascade annulation, achieving high selectivity factors. cas.cn This method relies on a reversible Michael addition followed by a rate-determining aldol reaction, which constitutes the actual kinetic resolution step. cas.cn
Parallel kinetic resolution (PKR) is another advanced strategy where both enantiomers of a racemate are consumed at similar rates but through different reaction pathways to yield two distinct, non-enantiomeric products. wikipedia.orgsemanticscholar.org
| Resolution Method | Catalyst/Reagent Type | Racemic Substrate | Key Feature | Reference |
| Chemical Kinetic Resolution | Chiral Reducing Agent (K-glucoride) | Racemic Ketones | Enantioenrichment of unreacted ketone | koreascience.kr |
| Enzymatic Kinetic Resolution | Ketoreductase (KRED) | Racemic Ketones | High stereoselectivity, "green" method | nih.gov |
| Dynamic Kinetic Resolution (DKR) | Ketoreductase + Racemization Catalyst | Racemic Ketones/Aldehydes | Theoretical yield up to 100% | nih.gov |
| Organocatalytic Kinetic Resolution | Chiral Organocatalyst | α-Functionalized Ketones | High selectivity factors (up to 684) | cas.cn |
| Parallel Kinetic Resolution (PKR) | Multiple Catalysts/Reagents | Racemic Ketones | Both enantiomers react to form non-enantiomeric products | semanticscholar.org |
Advanced Spectroscopic and Analytical Techniques for Research on 1 Pentanone, 4 Methyl 1,3 Diphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 1-Pentanone, 4-methyl-1,3-diphenyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Pentanone, 4-methyl-1,3-diphenyl- is expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl groups would typically appear in the downfield region, approximately between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns of these signals would depend on the substitution pattern and the coupling between adjacent protons. The protons on the pentanone backbone would resonate at higher field. For instance, the methine proton at the C3 position, being adjacent to a phenyl group, would likely appear as a multiplet. The methylene (B1212753) protons at the C2 position, adjacent to the carbonyl group, would also show a characteristic multiplet. The methyl protons of the isobutyl group at C4 would be expected to produce a doublet, while the methine proton of this group would be a multiplet further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C=O) is typically the most deshielded, appearing in the range of 190-220 ppm. The aromatic carbons of the two phenyl rings would generate a set of signals between 120 and 140 ppm. The carbons of the pentanone chain and the methyl groups would be found at higher field strengths. The chemical shifts of the aliphatic carbons would provide further confirmation of the substitution pattern. Combining 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and thus the definitive structure of 1-Pentanone, 4-methyl-1,3-diphenyl-. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pentanone, 4-methyl-1,3-diphenyl- (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~200-210 |
| Phenyl H (ortho, meta, para) | ~7.2-8.0 (multiplets) | ~125-140 |
| C3-H (methine) | Multiplet | ~45-55 |
| C2-H₂ (methylene) | Multiplet | ~40-50 |
| C4-H (methine) | Multiplet | ~30-40 |
| C5-H₃ (methyl) | Doublet | ~20-25 |
| 4-Methyl H₃ | Doublet | ~20-25 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
For 1-Pentanone, 4-methyl-1,3-diphenyl-, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural clues. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. vaia.comyoutube.com
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For 1-Pentanone, 4-methyl-1,3-diphenyl-, α-cleavage could result in the loss of the benzoyl group (C₆H₅CO⁺) or the alkyl chain. The formation of the benzoyl cation (m/z 105) is a very common fragmentation for phenyl ketones and would likely be a prominent peak in the spectrum.
McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In 1-Pentanone, 4-methyl-1,3-diphenyl-, this rearrangement could occur, leading to the elimination of a neutral alkene molecule and the formation of a characteristic radical cation. youtube.com
The mass spectrum of the related compound 1,4-Diphenyl-1-pentanone shows significant fragment ions that can be informative for predicting the fragmentation of the target molecule. nist.gov Analysis of the fragmentation pattern of 1-Pentanone, 1,3-diphenyl- also provides insight, with key fragments helping to piece together the structure. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for 1-Pentanone, 4-methyl-1,3-diphenyl-
| m/z | Predicted Fragment Ion | Possible Origin |
| 252 | [M]⁺ | Molecular Ion |
| 105 | [C₆H₅CO]⁺ | α-cleavage |
| 147 | [M - C₆H₅CO]⁺ | α-cleavage |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) moiety |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Pentanone, 4-methyl-1,3-diphenyl- would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For ketones, this band typically appears in the region of 1700-1725 cm⁻¹. vaia.comvaia.com The exact position would be influenced by the electronic effects of the adjacent phenyl and alkyl groups. The spectrum would also show characteristic absorptions for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹). researchgate.net C-C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, the C-C stretching vibrations of the aromatic rings and the aliphatic backbone would be prominent. The symmetric breathing mode of the phenyl rings would also give a characteristic Raman signal. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes and functional groups present in 1-Pentanone, 4-methyl-1,3-diphenyl-. nih.govnih.gov
Table 3: Predicted Characteristic IR and Raman Bands for 1-Pentanone, 4-methyl-1,3-diphenyl-
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch | 1700-1725 (Strong) | 1700-1725 (Moderate) |
| Aromatic C-H Stretch | 3000-3100 (Moderate) | 3000-3100 (Strong) |
| Aliphatic C-H Stretch | 2850-3000 (Moderate) | 2850-3000 (Strong) |
| Aromatic C=C Stretch | 1450-1600 (Multiple bands) | 1450-1600 (Multiple bands) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
For 1-Pentanone, 4-methyl-1,3-diphenyl-, an X-ray crystal structure would provide a wealth of information, including:
Confirmation of the molecular connectivity: Unambiguously confirming the structure predicted by NMR and MS.
Stereochemistry: Determining the relative and absolute stereochemistry of the chiral centers, if any.
Conformation: Revealing the preferred conformation of the molecule in the solid state, including the torsion angles of the pentanone chain and the orientation of the phenyl groups.
Intermolecular interactions: Identifying any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that govern the packing of the molecules in the crystal.
While no published X-ray crystal structure for 1-Pentanone, 4-methyl-1,3-diphenyl- is currently available in public databases, the structural analysis of closely related compounds can provide insights into its likely solid-state conformation. nih.gov
Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of 1-Pentanone, 4-methyl-1,3-diphenyl- and for separating it from any impurities or byproducts from a synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For 1-Pentanone, 4-methyl-1,3-diphenyl-, a reverse-phase HPLC method would likely be employed. sielc.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analyte between the two phases. A UV detector would be suitable for detecting the compound due to the presence of the chromophoric phenyl groups. The retention time and peak purity can be used to assess the identity and purity of the compound.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. 1-Pentanone, 4-methyl-1,3-diphenyl- is expected to be sufficiently volatile for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for its separation. The choice of column and temperature programming can be optimized to achieve good resolution from any impurities. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information about the purity of the sample. The use of GC-MS combines the separation power of GC with the identification capabilities of MS. nih.gov
Theoretical and Computational Chemistry Investigations of 1 Pentanone, 4 Methyl 1,3 Diphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are at the forefront of computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. DFT, in particular, has become a popular choice for its balance of accuracy and computational cost, making it well-suited for a molecule of the size and complexity of 1-Pentanone, 4-methyl-1,3-diphenyl-. mdpi.com
Electronic Structure Analysis and Bonding Characterization
The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations can be employed to understand the distribution of electrons within 1-Pentanone, 4-methyl-1,3-diphenyl-. This involves the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in determining the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.
Natural Bond Orbital (NBO) analysis is another powerful technique that can be derived from the calculated wave function. NBO analysis provides a localized picture of bonding, allowing for the characterization of bond types (e.g., sigma, pi), hybridization of atomic orbitals, and the quantification of intramolecular interactions such as hyperconjugation. For 1-Pentanone, 4-methyl-1,3-diphenyl-, NBO analysis could reveal the extent of electron delocalization across the phenyl rings and the carbonyl group, which would significantly influence its stability and reactivity.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on 1-Pentanone, 4-methyl-1,3-diphenyl-, with values based on typical calculations for similar ketones.
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Charge on Carbonyl Carbon | +0.45 e |
| Charge on Carbonyl Oxygen | -0.50 e |
Reaction Pathway Elucidation and Energy Profile Determination
Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions. For 1-Pentanone, 4-methyl-1,3-diphenyl-, this could involve studying reactions such as enolate formation, aldol-type reactions, or its behavior under photochemical conditions, like the Norrish Type II reaction common to ketones. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.
The search for transition states is a key component of these studies, as the energy of the transition state determines the activation energy of the reaction, and thus its rate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a found transition state correctly connects the desired reactants and products. researchgate.net For a molecule with multiple reactive sites like 1-Pentanone, 4-methyl-1,3-diphenyl-, DFT calculations can help in predicting the most likely reaction pathways by comparing the activation energies of competing routes.
A hypothetical energy profile for a reaction involving 1-Pentanone, 4-methyl-1,3-diphenyl- is presented below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -12.3 |
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, which are essential for the identification and characterization of a compound. For 1-Pentanone, 4-methyl-1,3-diphenyl-, the following spectra can be computationally predicted:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. The position and intensity of the peaks, such as the characteristic C=O stretch of the ketone, can be compared with experimental data for structural validation. libretexts.orgfiveable.me Conjugation with the phenyl rings is expected to lower the C=O stretching frequency. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be calculated, providing a theoretical NMR spectrum. libretexts.org These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for confirming the structure and conformation of 1-Pentanone, 4-methyl-1,3-diphenyl-.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. nih.gov This can provide information about the conjugated systems within the molecule.
A table of predicted spectroscopic data for 1-Pentanone, 4-methyl-1,3-diphenyl- is shown below, with values estimated from literature on similar compounds.
| Spectroscopic Data | Predicted Value |
| IR C=O Stretch | 1695 cm⁻¹ |
| ¹H NMR (alpha-protons) | 2.5 - 3.0 ppm |
| ¹³C NMR (carbonyl carbon) | ~200 ppm |
| UV-Vis λmax | ~245 nm, ~280 nm |
Molecular Dynamics Simulations for Conformational and Solvent Effects
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like 1-Pentanone, 4-methyl-1,3-diphenyl-, MD simulations can be used to explore its conformational landscape. By simulating the motion of the atoms over time, the most stable conformations and the energy barriers between them can be identified.
Furthermore, MD simulations are crucial for understanding the influence of the solvent on the molecule's structure and behavior. By explicitly including solvent molecules in the simulation, one can study how interactions such as hydrogen bonding and van der Waals forces affect the conformational preferences and reactivity of the solute. This is particularly important for predicting the behavior of 1-Pentanone, 4-methyl-1,3-diphenyl- in a realistic chemical environment. The stability of the molecule can be assessed by monitoring properties like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov
Development of Structure-Reactivity Relationships from Computational Models
By systematically studying a series of related compounds, computational models can be used to develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). researchgate.netnih.gov For instance, by introducing different substituents on the phenyl rings of 1-Pentanone, 4-methyl-1,3-diphenyl- and calculating their properties, a model can be built that correlates structural features with reactivity or other properties of interest.
These models often use a variety of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and electronic properties. These can include steric parameters, electronic parameters (like HOMO/LUMO energies), and topological indices. Once a statistically significant correlation is established, the model can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts. wikipedia.org
The table below gives an example of how data for a QSAR study on derivatives of 1-Pentanone, 4-methyl-1,3-diphenyl- might be organized.
| Derivative | Electronic Descriptor (e.g., HOMO) | Steric Descriptor (e.g., Molar Volume) | Observed Activity (e.g., log(1/IC50)) |
| Parent Compound | -6.5 eV | 250 ų | 5.2 |
| 4'-nitro derivative | -7.1 eV | 265 ų | 4.8 |
| 4'-methoxy derivative | -6.2 eV | 260 ų | 5.5 |
Applications of 1 Pentanone, 4 Methyl 1,3 Diphenyl As a Synthetic Building Block
Role in the Construction of Natural Products
A thorough search of chemical databases and synthesis literature yielded no specific instances where 1-Pentanone, 4-methyl-1,3-diphenyl- was employed as a key intermediate or starting material in the total synthesis of a natural product. Typically, complex natural product synthesis involves well-characterized building blocks whose reactivity and stereochemistry are well-established, and it appears this specific ketone is not among them.
Utilization in the Preparation of Complex Organic Architectures
Similarly, information on the use of 1-Pentanone, 4-methyl-1,3-diphenyl- for creating complex, non-natural organic structures is not documented in the available literature. The construction of such architectures often relies on versatile and predictable reactions of functionalized molecules. The absence of this compound in such contexts suggests it may not have been explored for this purpose or that its synthetic utility has not been significant enough to warrant publication.
Contributions to Methodological Development in Organic Synthesis
There is no evidence to suggest that 1-Pentanone, 4-methyl-1,3-diphenyl- has played a role in the development of new synthetic methods. Such contributions would typically involve the compound acting as a substrate in novel reactions, a precursor to a new catalyst, or a model compound for studying reaction mechanisms. The lack of any such reports indicates that its role in advancing synthetic organic chemistry is not established.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
